2,4-二氯-6-碘吡嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

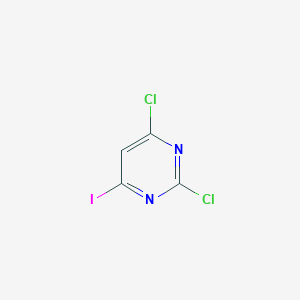

2,4-Dichloro-6-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It can be used as a reagent to synthesize dipeptidyl peptidase IV inhibitors and pyrimidine VLA-4 antagonists .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-iodopyrimidine involves various methods. One such method involves the use of microwave irradiation, which leads to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields . Another method involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-iodopyrimidine consists of a pyrimidine ring which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

2,4-Dichloro-6-iodopyrimidine undergoes various chemical reactions. For instance, it undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido [2,3-d]pyrimidines/thiopyrido [2,3-d]pyrimidines in moderate to excellent yields .Physical And Chemical Properties Analysis

2,4-Dichloro-6-iodopyrimidine is a powder with a molecular weight of 274.88 .科学研究应用

化学相互作用和络合

- 2,4-二氯-6-碘嘧啶与 σ- 和 π-受体表现出显著的相互作用,导致电荷转移络合。这种相互作用对于理解各种溶剂中的分子行为至关重要,影响具有独特性质的新化合物的形成 (Rabie、Abou-El-Wafa 和 Mohamed,2007)。

血管扩张剂的合成

- 虽然不直接涉及 2,4-二氯-6-碘嘧啶,但已经合成并鉴定出相关的嘧啶衍生物作为有效的血管扩张剂。这表明类似化合物的潜在药用应用 (Mccall 等,1983)。

卤素交换反应

- 2,4-二氯-6-碘嘧啶可以参与卤素交换反应,这在有机合成中对于开发新化合物至关重要。此类反应对于修饰嘧啶和其他杂环的化学结构和性质至关重要 (Schlosser 和 Cottet,2002)。

大环化合物合成

- 它参与合成新类大环化合物,例如基于酰亚胺的大环化合物。这些化合物在材料科学和制药等各个领域具有潜在应用 (Mocilac 和 Gallagher,2013)。

功能化和衍生物合成

- 该化合物在各种衍生物的功能化和合成中发挥作用,这是药物开发和材料科学中的一个基本过程。此类活动展示了 2,4-二氯-6-碘嘧啶在合成化学中的多功能性和重要性 (Bobbio 和 Schlosser,2001)。

抗菌活性

- 嘧啶的衍生物,包括与 2,4-二氯-6-碘嘧啶在结构上相关的化合物,已经合成并对其抗菌活性进行了评估。这突出了此类化合物在开发新抗菌剂中的潜在用途 (Abdelghani 等,2017)。

作用机制

Mode of Action

The mode of action of 2,4-Dichloro-6-iodopyrimidine involves nucleophilic aromatic substitution reactions . The compound’s halogen atoms (chlorine and iodine) are susceptible to attack by nucleophiles, leading to the substitution of these atoms with other groups. This property allows the compound to be used as a building block in the synthesis of more complex molecules .

安全和危害

未来方向

Research on 2,4-Dichloro-6-iodopyrimidine and its derivatives is ongoing. For instance, a study on the microwave-assisted regioselective Suzuki coupling of 2,4-Dichloropyrimidines with aryl and heteroaryl boronic acids has shown promising results . This could pave the way for quick and low-cost regioselective preparation of substituted pyrimidine rings .

属性

IUPAC Name |

2,4-dichloro-6-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAKSFIAMFFQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)